Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone
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Overview
Description
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and a methoxy group, as well as an azepane ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the reaction of 5-bromo-2-methoxypyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the azepane ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .
Scientific Research Applications
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of neurology and oncology.
Mechanism of Action
The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)methanamine: A related compound with similar structural features but different functional groups.
2-(Azepan-1-yl)-5-bromopyridin-3-amine: Another similar compound with an azepane ring and bromopyridine moiety.
Uniqueness
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a seven-membered azepane ring, which is linked to a 5-bromo-2-methoxypyridine moiety. The molecular formula is C12H14BrN2O2 with a molecular weight of approximately 284.15 g/mol. The structural components contribute to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
- Protein Interactions : The azepane ring allows for hydrogen bonding with polar residues in proteins, while the pyridine moiety can engage in π-π interactions, enhancing binding affinity.
Biological Activity
Research indicates that azepan derivatives often exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antimicrobial activity against various pathogens.
- Anticancer Effects : There is emerging evidence that azepane-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in breast cancer cells | |
Enzyme Inhibition | Inhibits lysine-specific demethylase 1 |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, azepan derivatives were tested for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .
Case Study: Antimicrobial Effects
Another study evaluated the antimicrobial properties of azepan derivatives against several bacterial strains. The findings highlighted that certain modifications to the azepane structure enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
InChI Key |
BGCLCJMUXHBCEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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